molecular formula C16H13F6N3O2 B3098300 (Z)-isopropyl 3-(3-(3,5-bis(trifluoromethyl)phenyl)-1H-1,2,4-triazol-1-yl)acrylate CAS No. 1333152-22-9

(Z)-isopropyl 3-(3-(3,5-bis(trifluoromethyl)phenyl)-1H-1,2,4-triazol-1-yl)acrylate

Cat. No.: B3098300
CAS No.: 1333152-22-9
M. Wt: 393.28 g/mol
InChI Key: ACPFCPULKUGRNE-ARJAWSKDSA-N
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Description

The compound is a derivative of 3,5-Bis(trifluoromethyl)phenyl . Compounds with this structure have been studied for their potential as growth inhibitors of drug-resistant bacteria .


Synthesis Analysis

The synthesis of similar compounds, such as 3,5-Bis(trifluoromethyl)phenyl-Substituted Pyrazole Derivatives , has been reported . These compounds were synthesized as potential growth inhibitors of planktonic Gram-positive bacteria .


Chemical Reactions Analysis

The chemical reactions involving similar compounds have been studied. For instance, amino-functionalized model surfaces were derivatized with 3,5-bis(trifluoromethyl)phenyl isothiocyanate .


Physical and Chemical Properties Analysis

The physical and chemical properties of similar compounds like 3,5-Bis(trifluoromethyl)phenylacetic acid have been reported . It has a melting point of 121-123 °C and a boiling point of 227.7±35.0 °C .

Scientific Research Applications

Stereoselective Synthesis and Anticancer Activity

  • Stereoselective Synthesis : The E and Z isomeric intermediates based on ethyl/methyl-2-cyano-3-(5-formyl-1-(4-iodo-phenyl)-1H-pyrrol-2-yl)acrylate have been synthesized. These intermediates are further stereo-selectively converted into their respective E, E or E, Z isomers, showing distinct fluorescence characteristics and highly selective anticancer activity against human nasopharyngeal carcinoma (Irfan et al., 2021).

Chiroptical Properties and Chiral Recognition

  • Optical Activity : Enantiopure acrylamide derivatives, including those with triazole and trifluoromethyl components, have been synthesized and polymerized, showing significant influence on both chiroptical properties and chiral recognition abilities (Lu et al., 2010).

Photoluminescence in Coordination Polymers

  • Photoluminescent Coordination Polymers : New coordination polymers with triazole components exhibit notable photoluminescent behaviors, indicating potential applications in materials science and photoluminescent studies (Liu et al., 2012).

Entangled Network Formation in Coordination Polymers

  • Entangled Network Structures : The use of bis(triazole) ligands in coordination polymers can lead to different kinds of entangled networks, which are significant in the study of molecular architectures and their applications (He et al., 2013).

Trifluoromethyl Sulfones in Azole Series

  • Trifluoromethyl Sulfones Synthesis : The synthesis of trifluoromethyl sulfones in the azole series, including triazoles, provides insights into organic chemistry and potential pharmaceutical applications (Meshcheryakov & Shainyan, 2004).

Antimicrobial Activity of Triazole Derivatives

  • Antimicrobial Properties : Certain triazole derivatives exhibit potent antimicrobial activity against various bacteria and fungi, indicating their potential in developing new antimicrobial agents (Srinivas, 2016).

Enhancing Electron Affinity in Copoly(aryl ether)s

  • Electron Affinity in Polymers : Incorporating trifluoromethyl groups in copoly(aryl ether)s with triazole segments enhances their electron affinity, indicating applications in material science and electronics (Chen & Chen, 2004).

Luminescent Properties in Pt(II) Metal Complexes

  • Luminescent Metal Complexes : Pt(II) metal complexes featuring triazole chelates show bright solid-state emission, which is significant for applications in organic light-emitting diodes (Liao et al., 2016).

Influence of Bis-Triazole Ligands on Coordination Polymers

  • Structure of Coordination Polymers : The use of bis-triazole ligands in coordination polymers with terephthalic acid influences their structure and potential applications in material science (Wang et al., 2016).

Safety and Hazards

The safety data sheet for a similar compound, 3,5-Bis(trifluoromethyl)phenyl isocyanate , indicates that it is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) . It is combustible, causes skin and eye irritation, and may cause respiratory irritation .

Future Directions

The future directions for research on these types of compounds could include further exploration of their antimicrobial properties, particularly against drug-resistant bacteria . Additionally, their potential uses in other applications, such as in the development of new materials or in chemical reactions, could be investigated.

Properties

IUPAC Name

propan-2-yl (Z)-3-[3-[3,5-bis(trifluoromethyl)phenyl]-1,2,4-triazol-1-yl]prop-2-enoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13F6N3O2/c1-9(2)27-13(26)3-4-25-8-23-14(24-25)10-5-11(15(17,18)19)7-12(6-10)16(20,21)22/h3-9H,1-2H3/b4-3-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ACPFCPULKUGRNE-ARJAWSKDSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC(=O)C=CN1C=NC(=N1)C2=CC(=CC(=C2)C(F)(F)F)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)OC(=O)/C=C\N1C=NC(=N1)C2=CC(=CC(=C2)C(F)(F)F)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13F6N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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(Z)-isopropyl 3-(3-(3,5-bis(trifluoromethyl)phenyl)-1H-1,2,4-triazol-1-yl)acrylate
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(Z)-isopropyl 3-(3-(3,5-bis(trifluoromethyl)phenyl)-1H-1,2,4-triazol-1-yl)acrylate
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(Z)-isopropyl 3-(3-(3,5-bis(trifluoromethyl)phenyl)-1H-1,2,4-triazol-1-yl)acrylate
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(Z)-isopropyl 3-(3-(3,5-bis(trifluoromethyl)phenyl)-1H-1,2,4-triazol-1-yl)acrylate
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(Z)-isopropyl 3-(3-(3,5-bis(trifluoromethyl)phenyl)-1H-1,2,4-triazol-1-yl)acrylate
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(Z)-isopropyl 3-(3-(3,5-bis(trifluoromethyl)phenyl)-1H-1,2,4-triazol-1-yl)acrylate

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